![molecular formula C16H16N2O3 B1616403 2',4'-Dimethyl-3-Nitro-4-Toluanilide CAS No. 6967-11-9](/img/structure/B1616403.png)
2',4'-Dimethyl-3-Nitro-4-Toluanilide
Overview
Description
2',4'-Dimethyl-3-nitro-4-toluanilide, also known as DNT, is an organic compound that belongs to the family of nitroaromatic compounds. DNT is a yellow crystalline solid that is commonly used in the synthesis of other chemicals, as well as in scientific research.
Mechanism Of Action
The mechanism of action of 2',4'-Dimethyl-3-Nitro-4-Toluanilide is not well understood. However, it is believed to act as a nitroaromatic compound, which can undergo reduction to form nitroso and hydroxylamine intermediates. These intermediates can then react with cellular components, such as proteins and nucleic acids, leading to oxidative stress and DNA damage.
Biochemical And Physiological Effects
2',4'-Dimethyl-3-Nitro-4-Toluanilide has been shown to have toxic effects on various organs, including the liver, kidneys, and lungs. It has also been shown to cause oxidative stress and DNA damage in cells. In animal studies, 2',4'-Dimethyl-3-Nitro-4-Toluanilide has been shown to cause developmental toxicity and reproductive toxicity.
Advantages And Limitations For Lab Experiments
One advantage of using 2',4'-Dimethyl-3-Nitro-4-Toluanilide in lab experiments is its availability and low cost. 2',4'-Dimethyl-3-Nitro-4-Toluanilide is also a stable compound that can be stored for long periods of time. However, one limitation of using 2',4'-Dimethyl-3-Nitro-4-Toluanilide is its toxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2',4'-Dimethyl-3-Nitro-4-Toluanilide in scientific research. One direction is the development of new synthetic routes to 2',4'-Dimethyl-3-Nitro-4-Toluanilide, which can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2',4'-Dimethyl-3-Nitro-4-Toluanilide, which can provide insights into its toxic effects. Additionally, the use of 2',4'-Dimethyl-3-Nitro-4-Toluanilide in the development of new drugs and agrochemicals is an area of potential future research.
Scientific Research Applications
2',4'-Dimethyl-3-Nitro-4-Toluanilide is widely used in scientific research as a starting material for the synthesis of other chemicals. It is also used as a reference standard in analytical chemistry. 2',4'-Dimethyl-3-Nitro-4-Toluanilide is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-4-7-14(12(3)8-10)17-16(19)13-6-5-11(2)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUYHCXRFOCYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989813 | |
Record name | N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethyl-3-Nitro-4-Toluanilide | |
CAS RN |
6967-11-9 | |
Record name | NSC68263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-DIMETHYL-3-NITRO-4-TOLUANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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